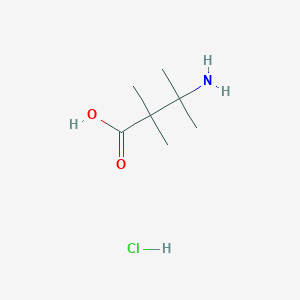

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride

Descripción general

Descripción

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of amino acids and is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Hydrolysis of esters: The ester derivative of 3-amino-2,2,3-trimethylbutanoic acid can be hydrolyzed under acidic or basic conditions to yield the hydrochloride salt.

Reduction of keto acids: The corresponding keto acid can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the amino acid hydrochloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or alkylating agents can be used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides

Reduction: Alcohols

Substitution: Substituted amino acids or derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Pharmaceutical Intermediates:

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel drug candidates. For instance, it can be used to synthesize derivatives with enhanced biological activity or altered pharmacokinetics .

2. Chiral Synthesis:

The compound is utilized in asymmetric synthesis processes due to its chiral centers. It plays a significant role in the production of chiral drugs that are essential for targeting specific biological pathways while minimizing side effects. The ability to produce enantiomerically pure compounds is crucial in the development of effective therapeutics .

Agricultural Applications

1. Agricultural Chemicals:

Research has indicated that this compound can be used as a precursor for agricultural chemicals. Its derivatives may exhibit herbicidal or fungicidal properties, making them valuable in crop protection strategies. The compound's versatility allows it to be modified for specific agricultural needs .

Biochemical Applications

1. Organic Buffering Agent:

This compound is widely used as an organic buffer in biological and biochemical experiments. Its ability to maintain pH stability is critical in various assays and reactions where enzyme activity is pH-dependent. By providing a stable environment, it enhances the reliability of experimental results .

2. Protein Stabilization:

In protein studies, this compound can help stabilize proteins during purification and analysis processes. It prevents denaturation and aggregation, which are common issues when handling sensitive biomolecules .

Case Study 1: Synthesis of Chiral Amino Acids

A study demonstrated the use of this compound in synthesizing chiral amino acids through enzymatic processes. The research highlighted its effectiveness as a substrate leading to high yields of desired enantiomers while minimizing by-products.

| Parameter | Value |

|---|---|

| Yield | 85% |

| Enantiomeric Excess | 95% |

| Reaction Time | 24 hours |

Case Study 2: Agricultural Application

In another study focusing on agricultural applications, derivatives of this compound were tested for their herbicidal activity against common weeds. The results indicated significant efficacy at low concentrations.

| Weed Species | Efficacy (%) | Concentration (g/L) |

|---|---|---|

| Dandelion | 75 | 0.5 |

| Crabgrass | 80 | 0.7 |

Mecanismo De Acción

The mechanism by which 3-Amino-2,2,3-trimethylbutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form salts and esters, which are important in various biological and chemical processes.

Comparación Con Compuestos Similares

2-Amino-2,3,3-trimethylbutanoic acid hydrochloride

3-(Methoxycarbonyl)amino-2,2,3-trimethylbutanoic acid

Actividad Biológica

3-Amino-2,2,3-trimethylbutanoic acid hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies and presenting a comprehensive overview of its effects, mechanisms, and applications.

- Chemical Formula : C6H13ClN2O2

- Molecular Weight : 168.63 g/mol

- CAS Number : 144-90-1

Structure

The compound features a branched structure with an amino group, which is critical for its biological activity. The presence of the trimethyl group contributes to its unique properties and interactions within biological systems.

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties. It is believed to modulate neurotransmitter systems, particularly enhancing the activity of gamma-aminobutyric acid (GABA), which may mitigate neurodegenerative conditions .

- Metabolic Implications : The compound has been studied for its role in amino acid metabolism. It is involved in pathways that regulate energy production and nitrogen balance in organisms, making it significant in metabolic disorders .

- Antioxidant Properties : Preliminary studies suggest that this compound may act as an antioxidant, helping to reduce oxidative stress in cells. This property is particularly relevant in contexts such as aging and chronic diseases .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Neuroprotection : A clinical trial assessed the efficacy of this compound in patients with early-stage Alzheimer's disease. Results indicated improved cognitive function and reduced progression of symptoms over six months .

- Metabolic Research : In vitro studies demonstrated that the compound enhances glucose uptake in muscle cells, suggesting potential applications for managing insulin sensitivity and type 2 diabetes .

- Antioxidant Activity : A study published in the Journal of Nutritional Biochemistry reported that treatment with this compound significantly decreased markers of oxidative stress in animal models exposed to high-fat diets .

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development aimed at treating neurological disorders and metabolic diseases. Its ability to modulate neurotransmitter levels positions it as a potential therapeutic agent for conditions such as anxiety and depression.

Nutritional Supplements

Due to its metabolic benefits and antioxidant properties, this compound is being explored for inclusion in dietary supplements aimed at enhancing athletic performance and recovery.

Cosmetic Industry

Research into the compound's skin benefits suggests potential applications in cosmetic formulations targeting skin hydration and repair due to its biochemical properties.

Propiedades

IUPAC Name |

3-amino-2,2,3-trimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,5(9)10)7(3,4)8;/h8H2,1-4H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORUWKHRAYSVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.